N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by the presence of both imidazole and thioacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of m-tolyl imidazole with a thioacetamide derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The imidazole ring and thioacetamide group play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(m-tolyl)acetamide
- N-Ethyl-N-(m-tolyl)propionamide
- m-Tolyl isocyanate
Uniqueness
N-(m-tolyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both imidazole and thioacetamide functional groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-5-3-7-16(11-14)21-18(23)13-24-19-20-9-10-22(19)17-8-4-6-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGAGBXQUYOYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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